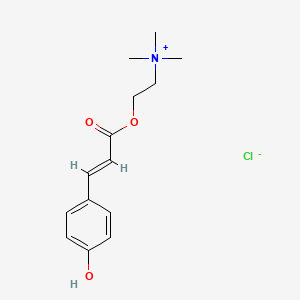
Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride involves several steps. One common method includes the reaction of 4-hydroxybenzaldehyde with trimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)ethylammonium chloride
- 4-(2-Aminoethyl)phenol hydrochloride
- Tyramine hydrochloride
Uniqueness
Ethanaminium, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)oxy)-N,N,N-trimethyl-, chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
76656-78-5 |
|---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-15(2,3)10-11-18-14(17)9-6-12-4-7-13(16)8-5-12;/h4-9H,10-11H2,1-3H3;1H |
InChI Key |
JYUCEUCWYFUAJW-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC=C(C=C1)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC=C(C=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















